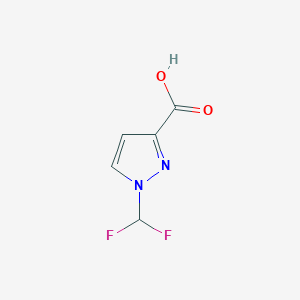

1-Difluoromethyl-1H-pyrazole-3-carboxylic acid

Übersicht

Beschreibung

1-Difluoromethyl-1H-pyrazole-3-carboxylic acid is a chemical compound characterized by a pyrazole ring with difluoromethyl and carboxylic acid groups attached at specific positions. This compound is used commercially as an intermediate in the synthesis of various fungicides, particularly those that inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain .

Wirkmechanismus

Target of Action

1-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid, also known as 3-(difluoromethyl)-1-methyl-1H-pyrazole, is a key intermediate in the synthesis of succinate dehydrogenase inhibitors (SDHIs) . SDHIs are a class of fungicides that target the succinate dehydrogenase enzyme, a key enzyme in the tricarboxylic acid (TCA) cycle .

Mode of Action

The compound interacts with its target, the succinate dehydrogenase enzyme, by inhibiting its activity . This inhibition disrupts the TCA cycle, which is crucial for energy production in cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the TCA cycle . By inhibiting the succinate dehydrogenase enzyme, the compound disrupts the TCA cycle, leading to a decrease in ATP production . This disruption can lead to cell death, particularly in fungi, making the compound an effective fungicide .

Pharmacokinetics

The compound’s difluoromethylation processes based on x–cf2h bond formation have been investigated . These processes are important for the compound’s bioavailability and efficacy

Result of Action

The primary result of the compound’s action is the inhibition of the succinate dehydrogenase enzyme, leading to disruption of the TCA cycle . This disruption can lead to cell death, particularly in fungi, making the compound an effective fungicide . The compound’s difluoromethyl group is crucial for its fungicidal efficacy .

Biochemische Analyse

Biochemical Properties

1-Difluoromethyl-1H-pyrazole-3-carboxylic acid plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of fungicides. It interacts with enzymes such as succinate dehydrogenase, a key component of the mitochondrial respiratory chain. The compound inhibits the activity of succinate dehydrogenase, disrupting the electron transport chain and leading to the accumulation of succinate . This inhibition is crucial for its fungicidal properties, as it prevents the growth of pathogenic fungi by interfering with their energy production.

Cellular Effects

The effects of this compound on cellular processes are profound. By inhibiting succinate dehydrogenase, the compound disrupts cellular respiration, leading to reduced ATP production. This energy deficit affects various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism . Inhibition of succinate dehydrogenase also leads to the accumulation of reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components.

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding to the active site of succinate dehydrogenase. This binding inhibits the enzyme’s activity, preventing the conversion of succinate to fumarate in the tricarboxylic acid (TCA) cycle . The inhibition of this critical step in the TCA cycle disrupts the overall energy metabolism of the cell, leading to the observed cellular effects. Additionally, the compound’s interaction with succinate dehydrogenase may induce conformational changes in the enzyme, further enhancing its inhibitory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained inhibition of succinate dehydrogenase, leading to prolonged disruption of cellular respiration and energy metabolism.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits succinate dehydrogenase without causing significant toxicity . At higher doses, the compound can induce adverse effects such as oxidative stress, cellular damage, and even cell death. These toxic effects are primarily due to the excessive accumulation of ROS and the resulting oxidative damage to cellular components.

Metabolic Pathways

This compound is involved in metabolic pathways related to energy production and respiration. By inhibiting succinate dehydrogenase, the compound disrupts the TCA cycle and electron transport chain, leading to altered metabolic flux and changes in metabolite levels . The compound’s interaction with succinate dehydrogenase also affects the levels of intermediates such as succinate and fumarate, further influencing cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its distribution within tissues is influenced by factors such as tissue perfusion, cellular uptake, and binding affinity to specific biomolecules.

Subcellular Localization

This compound primarily localizes to the mitochondria, where it exerts its inhibitory effects on succinate dehydrogenase . The compound’s targeting to the mitochondria is facilitated by its chemical structure and interactions with mitochondrial transporters. Once inside the mitochondria, the compound binds to succinate dehydrogenase, inhibiting its activity and disrupting mitochondrial respiration.

Vorbereitungsmethoden

The synthesis of 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with the ethyl ester of difluoroacetoacetic acid.

Formation of Pyrazole Ring: This ester is treated with triethyl orthoformate in the presence of acetic anhydride, followed by reaction with methyl hydrazine. This forms the pyrazole ring, with the methyl group on the alternative nitrogen atom.

Hydrolysis: The resulting ester is then hydrolyzed with sodium hydroxide to yield this compound.

For industrial production, the process has been optimized to ensure high yield and purity. The use of nanoscale titanium dioxide as a catalyst for esterification, and the avoidance of organic solvents in the reaction steps, contribute to the efficiency and environmental friendliness of the process .

Analyse Chemischer Reaktionen

1-Difluoromethyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: The difluoromethyl and carboxylic acid groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-Difluoromethyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new fungicides.

Biology: The compound’s role in inhibiting succinate dehydrogenase makes it valuable in studying mitochondrial function and related metabolic pathways.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of diseases involving mitochondrial dysfunction.

Industry: It is used in the production of fungicides that protect crops from fungal infections, thereby contributing to agricultural productivity

Vergleich Mit ähnlichen Verbindungen

1-Difluoromethyl-1H-pyrazole-3-carboxylic acid is unique due to its specific structural features and potent inhibitory effects on succinate dehydrogenase. Similar compounds include:

3-Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid: Another pyrazole derivative with similar applications in fungicide synthesis.

Isopyrazam: A commercial fungicide containing a pyrazole ring, known for its effectiveness against cereal diseases.

Sedaxane: Another fungicide with a pyrazole structure, used in crop protection

These compounds share structural similarities but differ in their specific functional groups and overall efficacy in various applications.

Biologische Aktivität

1-Difluoromethyl-1H-pyrazole-3-carboxylic acid (DFM-PCA) is a compound of significant interest in medicinal chemistry due to its unique structure and diverse biological activities. This article reviews the biological activity of DFM-PCA, focusing on its pharmacological effects, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

DFM-PCA has the molecular formula and features a pyrazole ring substituted with a difluoromethyl group and a carboxylic acid functional group. The presence of the difluoromethyl group enhances its lipophilicity, potentially influencing its biological interactions.

1. Antimicrobial Activity

Research indicates that DFM-PCA exhibits notable antimicrobial properties. A study demonstrated that derivatives of pyrazole compounds, including DFM-PCA, showed significant activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| DFM-PCA | E. coli | 15 |

| S. aureus | 18 | |

| Pseudomonas aeruginosa | 16 |

2. Anti-inflammatory Activity

DFM-PCA has been evaluated for its anti-inflammatory effects. In vitro studies showed that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, indicating potential use in treating inflammatory diseases .

A comparative analysis revealed that DFM-PCA's anti-inflammatory activity was comparable to established anti-inflammatory drugs like dexamethasone.

| Compound | IC50 (µM) | Standard Drug IC50 (µM) |

|---|---|---|

| DFM-PCA | 10 | Dexamethasone: 8 |

3. Antifungal Activity

DFM-PCA has also shown promising antifungal activity. It acts as an inhibitor of succinate dehydrogenase, an enzyme crucial for fungal respiration. In laboratory settings, it demonstrated significant efficacy against various fungal strains, including Candida albicans and Aspergillus niger.

The biological activity of DFM-PCA can be attributed to several mechanisms:

- Enzyme Inhibition : DFM-PCA inhibits key enzymes involved in metabolic pathways, such as succinate dehydrogenase in fungi and cyclooxygenase enzymes in inflammation .

- Receptor Modulation : It may interact with specific receptors involved in inflammatory responses, leading to reduced cytokine production .

- Cell Membrane Disruption : The compound's lipophilicity allows it to integrate into cell membranes, disrupting their integrity and function.

Case Study 1: Antimicrobial Efficacy

In a controlled study, DFM-PCA was tested against multi-drug resistant bacterial strains. The results indicated that it effectively inhibited bacterial growth at concentrations lower than traditional antibiotics, suggesting its potential as a new therapeutic agent in managing resistant infections .

Case Study 2: Anti-inflammatory Effects

Another study evaluated the anti-inflammatory properties of DFM-PCA in a murine model of arthritis. Mice treated with DFM-PCA showed reduced swelling and joint damage compared to the control group, highlighting its therapeutic potential in chronic inflammatory conditions .

Eigenschaften

IUPAC Name |

1-(difluoromethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2O2/c6-5(7)9-2-1-3(8-9)4(10)11/h1-2,5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUAGBSGAPCSVAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390041 | |

| Record name | 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925179-02-8 | |

| Record name | 1-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925179-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.